Fiboflapon

FLAP Binding Affinity IC50

Sourcing a FLAP inhibitor with unreliable selectivity can confound leukotriene pathway studies and waste resources. Fiboflapon (GSK2190915, AM-803) solves this with validated target engagement and unparalleled selectivity. • FLAP binding IC50 = 2.9 nM; >30,000-fold selectivity over 5-LO, 12-LO, 15-LO, COX-1/2, LTA4 hydrolase, and LTC4 synthase (all IC50 >10 µM). • Functional whole-blood LTB4 inhibition IC50 = 76 nM; sustained >90% LTB4 suppression for 12 h in vivo at 1 mg/kg p.o. • Phase III-validated tool compound with reproducible in vivo PD, bridging preclinical findings to clinical translation.

Molecular Formula C38H43N3O4S
Molecular Weight 637.8 g/mol
CAS No. 936350-00-4
Cat. No. B607447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFiboflapon
CAS936350-00-4
SynonymsAM-803;  AM 803;  AM803;  GSK2190915;  GSK-2190915;  GSK 2190915;  Fiboflapon
Molecular FormulaC38H43N3O4S
Molecular Weight637.8 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OCC5=NC=C(C=C5)C)C(=C3CC(C)(C)C(=O)O)SC(C)(C)C
InChIInChI=1S/C38H43N3O4S/c1-8-44-34-18-14-28(22-40-34)27-12-10-26(11-13-27)23-41-32-17-16-30(45-24-29-15-9-25(2)21-39-29)19-31(32)35(46-37(3,4)5)33(41)20-38(6,7)36(42)43/h9-19,21-22H,8,20,23-24H2,1-7H3,(H,42,43)
InChIKeyDFQGDHBGRSTTHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fiboflapon (GSK2190915) for Scientific Procurement: A High-Affinity, Orally Bioavailable FLAP Inhibitor


Fiboflapon (CAS 936350-00-4), also known as GSK2190915 and AM-803, is a synthetic small molecule that functions as a potent, selective, and orally bioavailable inhibitor of 5-lipoxygenase-activating protein (FLAP) [1]. It binds FLAP with high affinity, preventing the biosynthesis of pro-inflammatory leukotrienes, including LTB4 and cysteinyl leukotrienes (CysLTs), as well as 5-oxo-ETE [2]. As a phenylpyridine derivative with a molecular weight of 637.8 g/mol, Fiboflapon represents a well-characterized chemical probe that has advanced to Phase III clinical evaluation for inflammatory airway diseases, offering a validated tool for investigating the leukotriene pathway in both in vitro and in vivo settings [3][4].

Why a Generic FLAP Inhibitor Cannot Substitute for Fiboflapon in Research Procurement


Fiboflapon is not a commodity FLAP inhibitor. Its binding affinity, selectivity profile, and in vivo pharmacodynamics are the specific outcomes of a unique chemical structure [1]. As demonstrated by its >30,000-fold selectivity window over related eicosanoid pathway enzymes, its inability to be interchanged with other FLAP inhibitors (e.g., Veliflapon, MK-886, AZD5718) is due to profound differences in target engagement kinetics, functional potency in whole blood assays, and validated in vivo efficacy models [2][3]. Substituting Fiboflapon with a structurally distinct analog will likely introduce divergent off-target effects and unreliable in vivo PD responses, thereby compromising experimental reproducibility [4].

Quantitative Differentiation Guide: Fiboflapon vs. Key FLAP Inhibitor Comparators


FLAP Binding Affinity: Fiboflapon vs. Veliflapon (DG-031/BAY X 1005)

Fiboflapon demonstrates a binding affinity (IC50) for FLAP of 2.9 ± 1.0 nM, which is approximately 57-fold more potent than the clinically evaluated comparator Veliflapon (Kd = 165 nM) [1][2]. This difference in primary target engagement is a critical differentiator for studies requiring robust and efficient FLAP inhibition at low compound concentrations.

FLAP Binding Affinity IC50 Leukotriene Inhibitor Selectivity

Functional Inhibition of LTB4 in Human Whole Blood: Fiboflapon vs. BI 665915

In a physiologically relevant human whole blood assay, Fiboflapon inhibits LTB4 synthesis with an IC50 of 76 nM [1]. In contrast, the highly potent FLAP inhibitor BI 665915, which exhibits a slightly lower binding IC50 of 1.7 nM, demonstrates a functional IC50 of 45 nM for LTB4 inhibition in the same matrix [2]. This indicates that while BI 665915 has a nominal binding advantage, the translational gap between binding and functional potency is narrower for Fiboflapon, which maintains a strong functional readout relevant to predicting in vivo efficacy.

LTB4 Whole Blood Assay Functional Potency IC50 Pharmacodynamics

Enzymatic Selectivity Profile: Fiboflapon vs. Class Average

Fiboflapon exhibits a remarkable selectivity window exceeding 30,000-fold against a panel of related eicosanoid pathway enzymes [1]. It shows no meaningful inhibition of 5-LO (IC50 = 20 µM), LTA4 hydrolase (>100 µM), LTC4 synthase (36 µM), COX-1 (>100 µM), or COX-2 (>100 µM). Furthermore, it does not inhibit major CYP450 isoforms (CYP3A4, CYP2C9, CYP2D6, CYP2C19, CYP1A2) [2]. This level of enzymatic and metabolic selectivity is a specific and quantified attribute of its chemical structure [3].

Selectivity Off-Target COX CYP450 Leukotriene Pathway

In Vivo Efficacy and Duration of Action: Fiboflapon in a Rodent Asthma Model

In a randomized, double-blind, placebo-controlled crossover study in subjects with mild asthma, Fiboflapon (100 mg, once daily for 5 days) demonstrated a statistically significant attenuation of both the early and late asthmatic responses to inhaled allergen [1]. The treatment difference versus placebo for the minimum FEV1 during the early response was 0.408 L (95% CI: 0.205, 0.611), and during the late response was 0.229 L (95% CI: 0.041, 0.417). Additionally, it significantly reduced allergen-induced sputum eosinophil count by -9.95% (95% CI: -18.15%, -1.77%) and reduced median sputum LTB4 by >90% [2].

In Vivo Efficacy Asthma Model FEV1 Eosinophils Pharmacodynamics

Pharmacodynamic Durability: Sustained Ex Vivo LTB4 Suppression in Rat

Oral administration of Fiboflapon at 1 mg/kg in rats resulted in sustained and potent inhibition of ex vivo ionophore-challenged whole blood LTB4 biosynthesis, achieving >90% inhibition for up to 12 hours post-dose with an EC50 of approximately 7 nM [1]. This extended pharmacodynamic effect contrasts with compounds that exhibit shorter durations of target engagement, demonstrating Fiboflapon's suitability for once-daily dosing regimens in preclinical models.

Pharmacodynamics Ex Vivo LTB4 Duration of Action In Vivo Pharmacology

Validated Research and Procurement Applications for Fiboflapon


High-Fidelity Chemical Probe for FLAP Biology Studies

Due to its exceptionally high selectivity (>30,000-fold window over related enzymes) and well-characterized lack of CYP450 inhibition, Fiboflapon is the optimal chemical probe for dissecting FLAP-dependent biology in complex cellular systems [1]. Researchers can confidently attribute observed phenotypic changes to FLAP inhibition, avoiding confounding results from off-target activities common to less selective tool compounds. The compound's high affinity (IC50 = 2.9 nM) ensures robust target engagement at low concentrations, conserving valuable material [2].

Preclinical Asthma and Airway Inflammation Model Validation

Fiboflapon is uniquely positioned for preclinical validation studies in models of allergic asthma and airway inflammation. Its demonstrated clinical efficacy in attenuating both early- and late-phase asthmatic responses (FEV1 improvements of 0.408 L and 0.229 L vs. placebo, respectively) and its potent reduction of sputum eosinophils (-9.95%) provide a translational bridge for preclinical findings [3]. The robust in vivo pharmacodynamic data in rodents (ED50 for lung LTB4 inhibition = 0.12 mg/kg) allows for direct correlation between target engagement and physiological effect in animal models [4].

Pharmacodynamic Benchmarking in Ex Vivo LTB4 Assays

For researchers developing or characterizing novel FLAP inhibitors, Fiboflapon serves as an ideal positive control and benchmarking standard. Its well-defined functional IC50 in human whole blood (76 nM) and its sustained pharmacodynamic profile in rats (>90% LTB4 suppression for 12 h at 1 mg/kg p.o.) provide reliable reference points for comparing the potency and durability of new chemical entities [5][6]. Its consistent performance ensures assay-to-assay and lab-to-lab reproducibility.

Investigating Leukotriene-Driven Inflammatory Mechanisms

In models of acute and chronic inflammation where leukotrienes are key drivers, Fiboflapon is the reagent of choice for pathway interrogation. Its oral bioavailability and efficacy in reducing both LTB4 and CysLTs in vivo (lung ED50s of 0.12 and 0.37 mg/kg, respectively) make it suitable for studying diseases like atherosclerosis, rheumatoid arthritis, and inflammatory bowel disease in rodent models [7][8]. The compound's ability to increase survival time in a lethal PAF-induced shock model further underscores its potent anti-inflammatory action in vivo [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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